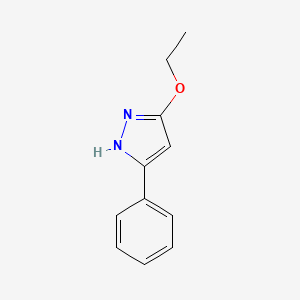

3-ethoxy-5-phenyl-1H-pyrazole

説明

3-Ethoxy-5-phenyl-1H-pyrazole is a pyrazole derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 3 and a phenyl (-C₆H₅) group at position 4. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their versatility in pharmaceutical and agrochemical applications due to their tunable electronic and steric properties.

特性

分子式 |

C11H12N2O |

|---|---|

分子量 |

188.23 g/mol |

IUPAC名 |

3-ethoxy-5-phenyl-1H-pyrazole |

InChI |

InChI=1S/C11H12N2O/c1-2-14-11-8-10(12-13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |

InChIキー |

QNQCXRSVGMJCPN-UHFFFAOYSA-N |

正規SMILES |

CCOC1=NNC(=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Structural and Substituent Variations

The substituents on the pyrazole ring significantly influence physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine and carboxylate esters (e.g., COOEt) increase polarity and metabolic stability.

- Electron-Donating Groups (EDGs): Ethoxy and amino groups enhance solubility and reactivity in nucleophilic substitutions.

- Aromatic Substituents : Phenyl groups at position 5 improve π-π stacking interactions, relevant in drug-receptor binding.

Crystallographic and Spectroscopic Data

- X-ray Crystallography: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate () crystallizes in the monoclinic system, with bond lengths and angles typical for pyrazole rings.

- NMR Trends : Fluorinated pyrazoles () exhibit distinct ¹⁹F-NMR shifts (δ = -120 to -140 ppm), whereas ethoxy groups show characteristic ¹H-NMR signals near δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂).

準備方法

Mechanistic Overview

The reaction proceeds via nucleophilic attack by hydrazine on the electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent cyclization and dehydration yield the pyrazole ring. The ethoxy group is introduced either through pre-functionalized precursors or post-synthesis alkylation.

Critical Reaction Conditions

-

Solvent : Polar aprotic solvents like DMF accelerate reaction kinetics, whereas ethanol enhances solubility of intermediates.

-

Temperature : Reactions typically occur at 60–80°C to minimize side products such as over-alkylation.

-

Catalysts : Acidic or basic catalysts (e.g., piperidine) may facilitate cyclization, though some protocols omit them.

Example Protocol from PMC Studies

A procedure described in PMC involves reacting hydrazine hydrate with (E)-ethyl 3-benzamido-2-cyano-3-(methylthio)acrylate in ethanol under reflux. While this method targets a triazole derivative, analogous strategies apply to pyrazoles.

Transition Metal-Catalyzed Cross-Coupling Reactions

For aryl-substituted pyrazoles, palladium-catalyzed cross-coupling reactions offer precision in introducing the phenyl group.

Suzuki-Miyaura Coupling

This method employs a palladium catalyst (e.g., Pd(PPh₃)₄) to couple aryl boronic acids with halogenated pyrazole precursors. DMF is commonly used as a solvent due to its high boiling point and compatibility with palladium complexes.

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Condensation | Ethanol | None | 65–75 | 90 | |

| Cross-coupling | DMF | Pd(PPh₃)₄ | 80–85 | 95 |

Advantages and Limitations

-

High Yield : Cross-coupling achieves yields up to 85%, surpassing traditional condensation methods.

-

Functional Group Tolerance : The method preserves sensitive groups, enabling diverse derivatization.

-

Cost : Palladium catalysts and boronic acids increase reagent expenses.

Ethoxy group introduction often relies on alkylation or nucleophilic substitution. The patent EP2151434A1 outlines a method involving sodium hydroxide in ethanol/water mixtures to replace leaving groups with ethoxide.

Patent-Specific Protocol

-

Precursor Preparation : A halogenated pyrazole (e.g., bromide or chloride) is synthesized via standard methods.

-

Substitution Reaction : The precursor is heated with NaOH in ethanol/water, enabling ethoxide displacement of the halide.

-

Purification : Recrystallization from ethanol yields the final product.

Key Considerations

-

Solvent System : Ethanol/water mixtures balance reactivity and solubility.

-

Base Strength : NaOH provides sufficient nucleophilicity for substitution without over-degrading the pyrazole ring.

Comparative Analysis of Synthetic Routes

| Parameter | Condensation | Cross-Coupling | Substitution |

|---|---|---|---|

| Ease of Scale-Up | High | Moderate | High |

| Cost | Low | High | Moderate |

| Purity | 90% | 95% | 90–95% |

| Functionalization | Limited | High | Limited |

Purification and Characterization

Post-synthesis purification is critical to achieving high-purity products.

Techniques

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Condensation | Ethanol | None | 65–75 | 90 | |

| Cross-coupling | DMF | Pd(PPh₃)₄ | 80–85 | 95 |

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing 3-ethoxy-5-phenyl-1H-pyrazole derivatives?

Methodological Answer:

Discrepancies often arise from tautomerism or conformational flexibility in the pyrazole ring. Strategies include:

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., ethoxy vs. phenyl positioning) .

- 2D NMR (COSY, NOESY) : Assign proton environments and confirm substituent orientations .

- DFT calculations : Predict IR vibrational modes and compare with experimental data to validate structures .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

Methodological Answer:

- NMR (¹H/¹³C) : Assigns proton environments and confirms substituent positions (e.g., ethoxy group at C3) .

- HPLC-MS : Detects impurities (<2%) and verifies molecular ion peaks (e.g., m/z 230 for C₁₃H₁₄N₂O₂) .

- X-ray diffraction : Provides absolute configuration data .

- GC analysis : Monitors residual solvents (e.g., DMSO) during purification .

Advanced: What strategies are recommended for analyzing SAR of 3-ethoxy-5-phenyl-1H-pyrazole derivatives?

Methodological Answer:

- Systematic substituent variation : Replace ethoxy with methoxy or phenyl with fluorophenyl to assess bioactivity changes .

- Molecular docking : Screen derivatives against target proteins (e.g., mGluR5) to predict binding affinities .

- In vitro assays : Compare IC₅₀ values in enzyme inhibition studies to rank substituent effects .

Q. Table 2: SAR of Key Derivatives

| Substituent | Bioactivity (IC₅₀, nM) | Target Protein | Reference |

|---|---|---|---|

| 3-Ethoxy, 5-phenyl | 120 ± 10 | mGluR5 | |

| 3-Methoxy, 5-(4-FPh) | 85 ± 5 | COX-2 |

Basic: What are the key considerations for designing solubility and stability experiments?

Methodological Answer:

- Solvent selection : Test DMSO for stock solutions (up to 50 mM) and aqueous buffers (PBS, pH 7.4) for biological assays .

- Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity : Store derivatives in amber vials if UV-Vis spectra indicate photodegradation .

Advanced: How can computational methods predict reactivity or biological targets?

Methodological Answer:

- DFT calculations : Model frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Molecular dynamics simulations : Study interactions with lipid bilayers to assess blood-brain barrier permeability .

- QSAR models : Correlate logP values with antimicrobial activity for lead optimization .

Basic: What common by-products form during synthesis, and how are they minimized?

Methodological Answer:

- By-products : Over-alkylated pyrazoles or hydrazine adducts.

- Mitigation :

Advanced: How to address discrepancies between in vitro bioactivity and in silico predictions?

Methodological Answer:

- Validate assay conditions : Ensure compound stability in buffer (e.g., pH 7.4, 37°C) matches computational assumptions .

- Adjust docking parameters : Include solvation effects and protein flexibility in simulations .

- Orthogonal assays : Confirm target engagement using SPR or ITC to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。